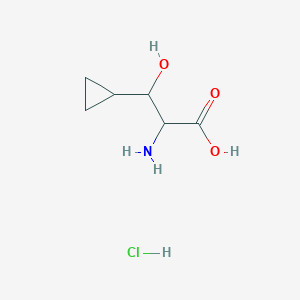

2-Amino-3-cyclopropyl-3-hydroxypropanoic acid;hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-cyclopropyl-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-4(6(9)10)5(8)3-1-2-3;/h3-5,8H,1-2,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKCSKREJRYSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopropyl-3-hydroxypropanoic acid;hydrochloride typically involves the following steps:

Amination: The amino group is introduced via amination reactions, which may involve the use of ammonia or amines under specific conditions.

Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropyl-3-hydroxypropanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-Amino-3-cyclopropyl-3-hydroxypropanoic acid; hydrochloride may act as a potent inhibitor of certain enzymes and receptors, making it a candidate for drug development:

- Neuropharmacological Effects : Preliminary studies suggest its potential as an agonist at neurotransmitter receptors, which could have implications for treating neurological disorders .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, indicating its therapeutic potential .

The compound's unique structure allows it to interact with various biological targets:

- Binding Affinity : The cyclopropyl group enhances the binding affinity to certain receptors compared to similar compounds without this feature .

- Potential Therapeutic Applications : Ongoing studies are exploring its use in treating diseases such as hepatitis C and other viral infections due to its favorable pharmacokinetic properties .

Chemical Research

In chemical research, 2-Amino-3-cyclopropyl-3-hydroxypropanoic acid; hydrochloride serves as a building block for synthesizing more complex molecules:

- Reagent in Organic Reactions : It is utilized in various organic reactions, contributing to the development of specialty chemicals and pharmaceutical intermediates .

In Vitro Studies

Research has demonstrated that the compound exhibits significant activity in cell-based assays:

- Pharmacokinetics : Studies show that after administration via different routes (inhalative and peroral), the compound achieves substantial concentrations in lung tissue and bronchoalveolar lavage fluid, suggesting good bioavailability .

- Mechanistic Studies : Investigations into its mechanism of action reveal that it can modulate receptor activity through specific interactions facilitated by its functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropyl-3-hydroxypropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of amino acid hydrochlorides with modifications on the β-carbon. Below is a detailed comparison with analogous compounds, highlighting structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of 2-Amino-3-cyclopropyl-3-hydroxypropanoic acid; hydrochloride and Analogues

Key Findings

In contrast, Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (C₁₂H₁₅Cl₂NO₃) exhibits lower aqueous solubility due to its aromatic chlorophenyl group and ester functionality . Cysteine hydrochloride (C₃H₈ClNO₂S) demonstrates pH-dependent stability, with its sulfhydryl group prone to oxidation, unlike the stable hydroxyl group in the cyclopropyl analogue .

Biological and Synthetic Utility: The cyclopropyl derivative’s rigid structure is advantageous in designing conformationally restricted drug candidates, such as protease inhibitors or receptor agonists . Isopropyl (S)-2-Amino-3-(methylamino)propanoate hydrochloride (C₇H₁₇ClN₂O₂) serves as a prodrug due to its ester group, which undergoes hydrolysis in vivo to release the active amino acid .

Stability Comparisons: Acid stability studies (e.g., Nicardipine Hydrochloride in Figure 10 ) suggest that β-hydroxy amino acid hydrochlorides generally maintain integrity under gastric pH, supporting oral drug formulation.

Biological Activity

2-Amino-3-cyclopropyl-3-hydroxypropanoic acid hydrochloride, also known as (S)-2-amino-3-cyclopropylpropanoic acid hydrochloride, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Hydrochloride Form : Enhances solubility and stability in aqueous solutions.

The biological activity of 2-amino-3-cyclopropyl-3-hydroxypropanoic acid hydrochloride is primarily attributed to its interactions with specific molecular targets, particularly neurotransmitter receptors. The compound's amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclopropyl group may influence binding affinity and specificity, enhancing its pharmacological properties.

Biological Activities

-

Neuropharmacological Effects :

- Preliminary studies suggest that this compound may act as an agonist at certain neurotransmitter receptors, which could have implications for treating neurological disorders.

- Its structural similarity to amino acids indicates potential interactions with biological systems similar to those of natural amino acids.

-

Enzyme Inhibition :

- Research has indicated that the compound may inhibit specific enzymes, contributing to its therapeutic potential in metabolic pathways.

- Potential Therapeutic Applications :

Case Studies

- In Vitro Studies :

- Pharmacokinetics :

Comparative Analysis

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Amino-3-cyclopropyl-3-hydroxypropanoic acid | Cyclopropyl group enhances stability | Neuropharmacological effects |

| 2-Amino-3-hydroxypropanoic acid | Lacks cyclopropyl group | Different reactivity |

| Cyclopropylamine | Contains cyclopropyl group | Lacks hydroxyl moiety |

This table highlights the unique structural attributes of 2-amino-3-cyclopropyl-3-hydroxypropanoic acid hydrochloride compared to similar compounds, emphasizing its distinct biological activities.

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Chemistry : Used as a building block for synthesizing complex molecules.

- Biology : Investigated for enzyme inhibition and receptor binding.

- Medicine : Ongoing research aims to explore its potential in drug development.

- Industry : Employed in producing specialty chemicals and pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-amino-3-cyclopropyl-3-hydroxypropanoic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of a glycine derivative. Key reagents include cyclopropane precursors (e.g., cyclopropyl bromide) and amino-protecting groups (e.g., Boc or Fmoc). Reduction or oxidation steps may be required to stabilize the hydroxypropanoic acid backbone. For example, sodium borohydride can reduce keto intermediates, while hydrochloric acid is used for salt formation .

- Critical Conditions : Maintain anhydrous conditions during cyclopropane coupling to prevent ring-opening. Control pH during salt formation (HCl gas or aqueous HCl) to ensure stoichiometric conversion .

Q. How can researchers purify this compound to ≥95% purity, and what analytical techniques validate its structural integrity?

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC with a C18 column. For HPLC, a mobile phase of 0.03 M phosphate buffer (pH 2.5) and methanol (70:30) at 1 mL/min flow rate is effective .

- Validation : Confirm purity via HPLC (retention time comparison) and structural identity using NMR (e.g., cyclopropyl protons at δ 0.5–1.2 ppm) and high-resolution mass spectrometry (HRMS) to match the molecular formula CHClNO .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to its hydrochloride salt form. Solubility in water exceeds 50 mg/mL at 25°C .

- Stability : Store at −20°C in desiccated conditions. Avoid prolonged exposure to light or humidity, as the cyclopropane ring may degrade under acidic or oxidative stress .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be determined, and what chiral separation methods are recommended?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Compare retention times with enantiopure standards .

- Advanced Analysis : Circular dichroism (CD) spectroscopy can confirm absolute configuration by correlating Cotton effects with known stereoisomers .

Q. What strategies resolve solubility limitations in biological assays while maintaining compound stability?

- Approach : Formulate as a lyophilized powder reconstituted in phosphate-buffered saline (PBS) with 5% DMSO. For in vitro assays, use sonication or micellar encapsulation (e.g., with polysorbate-80) to enhance dispersibility .

- Validation : Monitor stability via LC-MS over 24 hours to detect degradation products (e.g., cyclopropane ring-opened derivatives) .

Q. How do pH and temperature variations during synthesis impact the compound’s stereochemical outcome?

- Experimental Design : Conduct kinetic studies at pH 4–8 and temperatures (0–40°C). Use H NMR to track diastereomer ratios. For example, lower temperatures (0–10°C) favor retention of the cyclopropane configuration, while alkaline conditions (pH >7) promote epimerization at the α-carbon .

Q. How should researchers address contradictory bioactivity data across cell-based vs. enzyme inhibition assays?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.